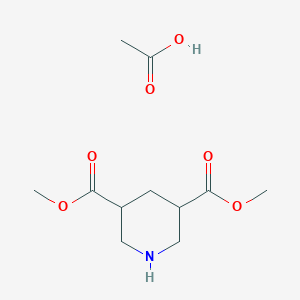
Dimethyl piperidine-3,5-dicarboxylate acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl piperidine-3,5-dicarboxylate acetate is a chemical compound with the molecular formula C11H19NO6 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two ester groups and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl piperidine-3,5-dicarboxylate acetate typically involves the hydrogenation of pyridine derivatives. One common method starts with the hydrogenation of 3,5-dimethylpyridine using a rhodium oxide catalyst under mild conditions . The reaction requires a hydrogen source and a suitable catalyst, and it proceeds under relatively mild conditions, making it a practical approach for the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and specialized catalysts to achieve high yields and purity. The use of heterogeneous catalysts, such as rhodium oxide, is common in industrial settings due to their stability and efficiency .
化学反応の分析
Types of Reactions
Dimethyl piperidine-3,5-dicarboxylate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dimethyl piperidine-3,5-dicarboxylate acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of dimethyl piperidine-3,5-dicarboxylate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Dimethyl piperidine-2,6-dicarboxylate: Another piperidine derivative with similar structural features but different ester positions.
Piperidine-3-carboxamide: A related compound with an amide group instead of ester groups.
Pipecolic acid: A naturally occurring piperidine derivative with a carboxylic acid group.
Uniqueness
Dimethyl piperidine-3,5-dicarboxylate acetate is unique due to its specific ester and acetate groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C11H19NO6 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
acetic acid;dimethyl piperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C9H15NO4.C2H4O2/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;1-2(3)4/h6-7,10H,3-5H2,1-2H3;1H3,(H,3,4) |
InChIキー |
MXNJCAUJYAHVLQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC(=O)C1CC(CNC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B12331035.png)
![Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12331037.png)
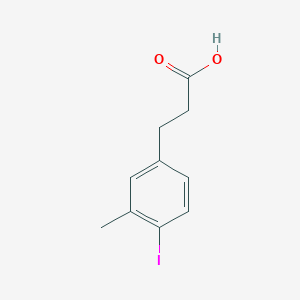
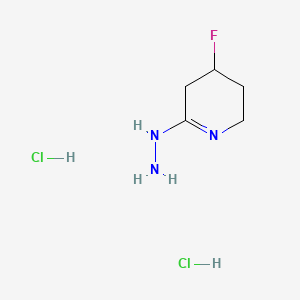
![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)
![Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B12331060.png)
![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)
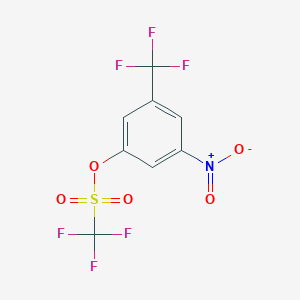

![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)
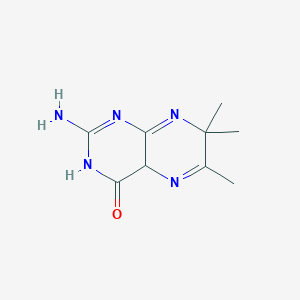
![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)
